

2-Chloro-N-cyclopropylacetamide: A Strategic Building Block in Medicinal Chemistry

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Compound of Interest

Compound Name:	2-chloro-N-cyclopropylacetamide
CAS No.:	19047-31-5
Cat. No.:	B101947

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Executive Summary

2-Chloro-N-cyclopropylacetamide (CAS: 19047-31-5) is a versatile electrophilic intermediate widely utilized in the synthesis of pharmacologically active small molecules. Characterized by a reactive

-chloroacetamide core and a cyclopropyl moiety, it serves as a critical "linker" scaffold. The cyclopropyl group acts as a bioisostere for alkyl chains, often imparting improved metabolic stability and unique steric constraints, while the

-chloro functionality provides a gateway for nucleophilic substitution () and heterocycle formation.

Physicochemical Profile

The molecule presents as a solid at room temperature, facilitating easier handling compared to its liquid alkyl analogs.

Property	Value	Notes
CAS Number	19047-31-5	Unique identifier
Molecular Formula		
Molecular Weight	133.58 g/mol	Low MW fragment
Appearance	White to pale yellow solid	Crystalline or powder form
Melting Point	80.0 – 86.0 °C	Distinct solid phase [1]
LogP (Calculated)	-0.7	Moderate lipophilicity
Solubility	Soluble in DCM, DMF, DMSO, MeOH	Limited water solubility
Hazards	Skin/Eye Irritant (H315, H319)	Potential sensitizer (H317)

Synthetic Methodology

Primary Synthesis Route

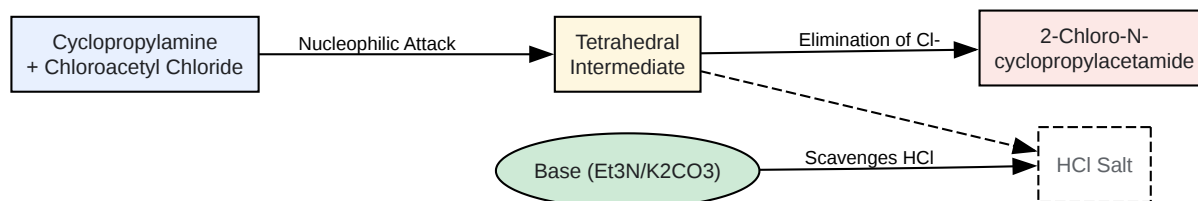
The standard preparation involves the Schotten-Baumann acylation of cyclopropylamine with chloroacetyl chloride. This reaction must be controlled to prevent bis-acylation or polymerization.

Protocol:

- Reagents: Cyclopropylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Base (or).
- Solvent: Dichloromethane (DCM) or DMF (anhydrous).
- Conditions: Reaction is exothermic; initial addition at 0°C is critical.
- Workup: Quench with water, extract with organic solvent, wash with dilute HCl (to remove unreacted amine) and brine. Recrystallize from hexane/ethyl acetate if necessary.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise acylation mechanism.



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Caption: Nucleophilic acyl substitution pathway for the synthesis of **2-chloro-N-cyclopropylacetamide**.

Chemical Reactivity & Transformations

The utility of **2-chloro-N-cyclopropylacetamide** stems from the dual reactivity of its functional groups.

Nucleophilic Substitution ()

The carbon-chlorine bond is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group.

- Amination: Reaction with primary/secondary amines yields glycine derivatives.
- Thioetherification: Reaction with thiols (e.g., thiophenols, mercapto-heterocycles) generates thioethers, a common motif in kinase inhibitors.
- Azidation: Reaction with sodium azide () yields the -azido acetamide, a precursor for "click" chemistry or reduction to primary amines [2].

Heterocycle Formation

This molecule is a key precursor for fusing rings, particularly in the synthesis of thieno[2,3-b]pyridines.

- Mechanism: Initial S-alkylation of a 2-mercaptocotinonitrile derivative followed by a Thorpe-Ziegler cyclization (base-catalyzed intramolecular attack on the nitrile) [3].

Applications in Drug Discovery[2]

Pharmacophore Utility

- MEK Inhibitors: Used as an intermediate to link the cyclopropylamide "tail" to the core scaffold (e.g., reacting with 3-nitrophenol derivatives) [4].
- Muscarinic Agonists: Employed in the synthesis of M4 receptor agonists, where the cyclopropyl group modulates receptor binding affinity and lipophilicity [5].
- Antiplasmodial Agents: The cyclopropylamide moiety is incorporated into thienopyridine scaffolds to enhance potency against *Plasmodium falciparum* [3].

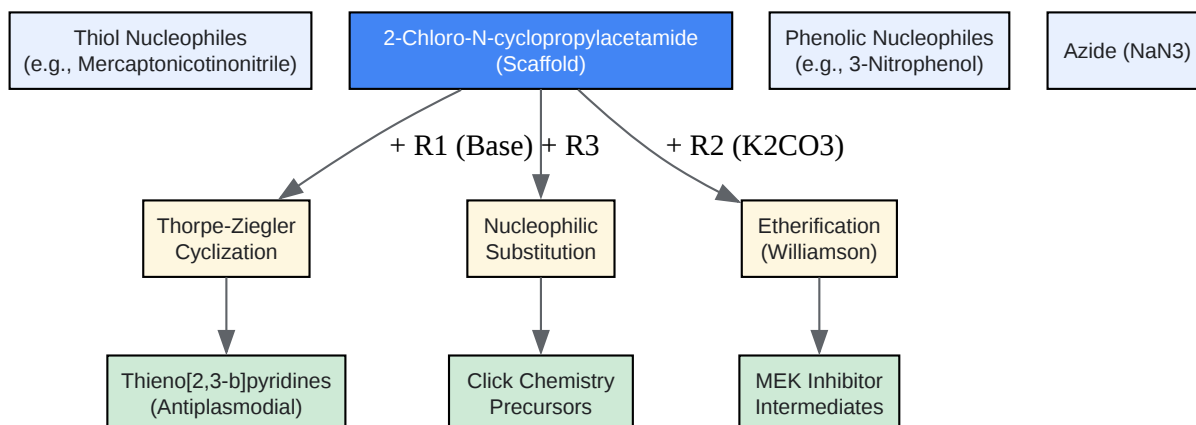
Metabolic Considerations

The cyclopropyl group is often used as a bioisostere for isopropyl or ethyl groups.

- Advantage: It reduces the conformational entropy of the side chain (rigidification) and can block metabolic dealkylation at the

-carbon.
- Risk: The cyclopropyl ring itself can be susceptible to CYP450-mediated oxidation (ring opening), potentially forming reactive metabolites (e.g., via radical mechanisms). However, in many contexts, it is sufficiently stable and improves the overall pharmacokinetic profile [6].

Application Workflow Diagram



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Caption: Divergent synthetic pathways utilizing the scaffold for heterocycle and drug intermediate synthesis.

Safety & Handling Protocol

Hazard Classification:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1][2]
- H317: May cause an allergic skin reaction.[1][2]

Laboratory Protocol:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Ventilation: All weighing and transfers should occur inside a fume hood to avoid inhalation of dust.
- Storage: Store in a cool, dry place (2-8°C recommended) away from strong oxidizing agents and strong bases.

- Spill Management: Sweep up solid spills to avoid dust generation; wipe surfaces with a dilute ethanol solution.

References

- Schollmeyer, D., et al. (2020). [3] 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. *Molecules*. Retrieved from [[Link](#)]
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